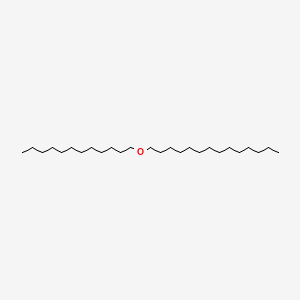
1-(Dodecyloxy)tetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dodecyloxy)tetradecane is an organic compound with the molecular formula C26H54O . It is a long-chain ether, specifically a dodecyloxy derivative of tetradecane. This compound is characterized by its hydrophobic nature and is often used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Dodecyloxy)tetradecane can be synthesized through the Williamson ether synthesis, which involves the reaction of a dodecyl halide (such as dodecyl bromide) with tetradecanol in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound often involves large-scale Williamson ether synthesis. The process includes the purification of reactants, controlled reaction conditions to ensure high yield, and subsequent purification of the product through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dodecyloxy)tetradecane primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens (e.g., bromine) and strong bases (e.g., sodium hydride).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products:
Substitution Reactions: The major products are typically halogenated derivatives of this compound.
Oxidation Reactions: Oxidation can lead to the formation of aldehydes or carboxylic acids, depending on the reaction conditions.
Applications De Recherche Scientifique
1-(Dodecyloxy)tetradecane has various applications in scientific research, including:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Employed in the study of membrane dynamics due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mécanisme D'action
The mechanism of action of 1-(Dodecyloxy)tetradecane involves its interaction with hydrophobic environments. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies related to cell membranes and drug delivery.
Comparaison Avec Des Composés Similaires
Tetradecane: A hydrocarbon with the formula C14H30, lacking the ether linkage.
Dodecanol: A fatty alcohol with the formula C12H26O, which can be used as a precursor in the synthesis of 1-(Dodecyloxy)tetradecane.
Uniqueness: this compound is unique due to its ether linkage, which imparts different chemical properties compared to its hydrocarbon and alcohol counterparts. This linkage enhances its stability and hydrophobicity, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
59012-60-1 |
|---|---|
Formule moléculaire |
C26H54O |
Poids moléculaire |
382.7 g/mol |
Nom IUPAC |
1-dodecoxytetradecane |
InChI |
InChI=1S/C26H54O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-27-25-23-21-19-17-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
Clé InChI |
BHIWXJOYTUCFCR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















